molecular formula C11H12N4O2 B13256276 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13256276
M. Wt: 232.24 g/mol
InChI Key: UBNQWHOBMDULIK-UHFFFAOYSA-N
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Description

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.

    Formation of the Amino Acid Backbone: The amino acid backbone can be constructed through standard peptide synthesis techniques, involving the protection and deprotection of amino and carboxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid: Lacks the phenyl group, resulting in different binding properties.

    2-Amino-3-(1-phenyl-1H-1,2,4-triazol-4-yl)propanoic acid: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, leading to different chemical reactivity and biological activity.

Uniqueness

The presence of the phenyl group in 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid enhances its hydrophobic interactions and binding affinity to certain molecular targets, making it a unique and valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-amino-3-(1-phenyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C11H12N4O2/c12-10(11(16)17)6-8-7-15(14-13-8)9-4-2-1-3-5-9/h1-5,7,10H,6,12H2,(H,16,17)

InChI Key

UBNQWHOBMDULIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CC(C(=O)O)N

Origin of Product

United States

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